

Vorapaxar: Ein Technischer Leitfaden zum Wirkmechanismus

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Vorapaxar

Cat. No.: B1682261

[Get Quote](#)

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung

Vorapaxar, vertrieben unter dem Handelsnamen Zontivity®, ist ein potenter, oral bioverfügbarer und selektiver Antagonist des Protease-aktivierten Rezeptors 1 (PAR-1).^{[1][2][3]} Als erster Vertreter seiner Klasse hemmt **Vorapaxar** die Thrombin-vermittelte Thrombozytenaggregation, einen entscheidenden Schritt in der Pathogenese atherothrombotischer Ereignisse.^{[3][4]} Dieses Dokument bietet eine detaillierte technische Übersicht über den Wirkmechanismus von **Vorapaxar**, einschließlich der zugrunde liegenden Signalwege, quantitativer pharmakologischer Daten und der experimentellen Protokolle, die zu seiner Charakterisierung verwendet wurden.

Molekularer Wirkmechanismus: Antagonismus am PAR-1

Vorapaxar ist ein kompetitiver und reversibler Antagonist des PAR-1-Rezeptors mit langsamer Dissoziationskinetik, was zu einer anhaltenden Hemmung führt. Der PAR-1, ein Mitglied der Familie der G-Protein-gekoppelten Rezeptoren (GPCRs), wird durch die proteolytische Spaltung seines extrazellulären N-Terminus durch Thrombin aktiviert. Diese Spaltung legt eine neue N-terminale Sequenz (einen "tethered ligand") frei, die an die zweite extrazelluläre Schleife des Rezeptors bindet und eine Konformationsänderung auslöst, die intrazelluläre Signalwege initiiert.

Vorapaxar bindet an eine allosterische Stelle auf dem PAR-1 und verhindert so die Konformationsänderung, die für die Rezeptoraktivierung durch den "tethered ligand" erforderlich ist. Dadurch wird die Thrombin-vermittelte Signaltransduktion blockiert, ohne die enzymatische Aktivität von Thrombin selbst zu beeinträchtigen, insbesondere dessen Fähigkeit, Fibrinogen zu Fibrin zu spalten.

Quantitative In-vitro-Pharmakologie

Die Affinität und Wirksamkeit von **Vorapaxar** wurde in verschiedenen In-vitro-Systemen charakterisiert. Die nachstehende Tabelle fasst die wichtigsten quantitativen Daten zusammen.

Parameter	Wert	Methode/Zellsystem	Quelle
Ki (Dissoziationskonstante)	8.1 nM	Radioliganden-Bindungsassay an menschlichen Thrombozytenmembranen	
Kd (Dissoziationskonstante)	Niedriger nanomolarer Bereich	Sättigungs-, kinetische und kompetitive Bindungsstudien an intakten menschlichen Thrombozyten	
IC50 (Halbmaximale Hemmkonzentration)	0.064 µM (64 nM)	Hemmung der haTRAP-induzierten Kalziummobilisierung in HEK293-Zellen, die humanes PAR1 und Gα15 co-exprimieren	
IC50 (Halbmaximale Hemmkonzentration)	0.032 µM (32 nM)	Hemmung der TFLLRN-NH2-induzierten Kalziummobilisierung in EA.hy926-Endothelzellen	

Hemmung der nachgeschalteten PAR-1-Signalwege

Die Aktivierung von PAR-1 durch Thrombin führt zur Kopplung an mehrere heterotrimere G-Proteine, hauptsächlich Gαq/11, Gα12/13 und in geringerem Maße Gαi. **Vorapaxar** hemmt effektiv die durch diese Kopplungen ausgelösten nachgeschalteten Signalwege.

- Gαq/11-Weg: Führt zur Aktivierung der Phospholipase C (PLC), die Phosphatidylinositol-4,5-bisphosphat (PIP2) in Inositoltrisphosphat (IP3) und Diacylglycerin (DAG) spaltet. IP3 löst

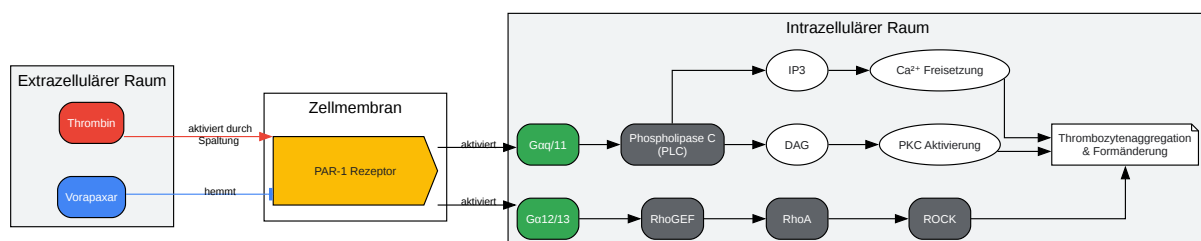
die Freisetzung von Kalzium (Ca^{2+}) aus dem endoplasmatischen Retikulum aus, während DAG die Proteinkinase C (PKC) aktiviert. Diese Ereignisse sind entscheidend für die Granulafreisetzung und die Konformationsänderung der Thrombozyten.

- $\text{G}\alpha_{12/13}$ -Weg: Aktiviert Rho-Guaninnukleotid-Austauschfaktoren (RhoGEFs), was zur Aktivierung von RhoA führt. Dies wiederum aktiviert die Rho-Kinase (ROCK), die die Myosin-Leichtketten-Phosphatase hemmt und so zu einer erhöhten Phosphorylierung der Myosin-Leichtkette und letztendlich zur Thrombozytenformänderung und -aggregation führt.
- $\text{G}\alpha_i$ -Weg: Hemmt die Adenylylcyclase, was zu einer verringerten Produktion von zyklischem Adenosinmonophosphat (cAMP) führt. Ein Abfall der cAMP-Spiegel fördert die Thrombozytenaktivierung.

Vorapaxar blockiert als orthosterischer Inhibitor umfassend alle diese nachgeschalteten Signalwege.

Visualisierung des PAR-1-Signalwegs

Das folgende Diagramm veranschaulicht den durch Thrombin aktivierten PAR-1-Signalweg und die Hemmung durch **Vorapaxar**.



[Click to download full resolution via product page](#)

Abbildung 1: Vereinfachter PAR-1-Signalweg und der Angriffspunkt von **Vorapaxar**.

Pharmakodynamik und Pharmakokinetik

Pharmakodynamik

Die Hemmung der Thrombozytenaggregation ist der primäre pharmakodynamische Effekt von **Vorapaxar**. In klinischen Studien führte **Vorapaxar** zu einer raschen, dosisabhängigen und anhaltenden Hemmung der durch Thrombinrezeptor-aktivierendes Peptid (TRAP) induzierten Thrombozytenaggregation.

Dosis	% Hemmung der TRAP-induzierten Aggregation	Zeitpunkt	Quelle
20 mg Einzeldosis	>80%	1 Stunde nach Einnahme, anhaltend für ≥72 Stunden	
40 mg Einzeldosis	>80%	1 Stunde nach Einnahme, anhaltend für ≥72 Stunden	
1 mg/Tag (Mehrfachdosis)	>80% (vollständige Hemmung)	Tag 7	
2.5 mg/Tag (Erhaltungsdosis)	100%	Tag 30 und 60	
5 mg/Tag (Mehrfachdosis)	>80% (vollständige Hemmung)	Tag 1	

Wichtig ist, dass **Vorapaxar** die durch andere Agonisten wie Adenosindiphosphat (ADP), Kollagen oder einen Thromboxan-Mimetikum induzierte Thrombozytenaggregation nicht hemmt, was seine hohe Selektivität für den PAR-1-Weg unterstreicht.

Pharmakokinetik

Die pharmakokinetischen Eigenschaften von **Vorapaxar** tragen zu seiner einmal täglichen Dosierung und seiner anhaltenden Wirkung bei.

Parameter	Wert	Anmerkungen	Quelle
Bioverfügbarkeit	Nahezu vollständig	Orale Verabreichung	
Tmax (Zeit bis zur max. Plasmakonzentration)	1-2 Stunden	Nach oraler Ladedosis	
Effektive Halbwertszeit	3-4 Tage		
Terminale Eliminationshalbwertszeit	8 Tage		
Metabolismus	Hauptsächlich über Cytochrom P450 (CYP) 3A4 und CYP2J2		
Ausscheidung	Überwiegend fäkal (als Metabolit M19)		
Steady State	Erreicht nach ca. 21 Tagen	Bei einmal täglicher Gabe	

Detaillierte experimentelle Protokolle

Intrazelluläre Kalziummobilisierungs-Assay

Dieser Assay wird verwendet, um die Fähigkeit eines Wirkstoffs zu quantifizieren, die durch PAR-1-Aktivierung ausgelöste Freisetzung von intrazellulärem Kalzium zu hemmen.

- Zelllinie: Humane Endothelzelllinie (z.B. EA.hy926) oder humane embryonale Nierenzellen (HEK293), die stabil humanes PAR-1 exprimieren.
- Protokoll:
 - Die Zellen werden in 96-Well-Platten bis zur Konfluenz kultiviert.

- Die Zellen werden mit einem kalziumempfindlichen Fluoreszenzfarbstoff (z.B. Fluo-4/AM) für eine definierte Zeit (z.B. 1 Stunde) bei 37°C inkubiert.
- Nach dem Waschen der Zellen zur Entfernung von überschüssigem Farbstoff werden die Zellen mit verschiedenen Konzentrationen von **Vorapaxar** oder Vehikel für eine bestimmte Zeit (z.B. 15-30 Minuten) vorinkubiert.
- Die PAR-1-Aktivierung wird durch Zugabe eines spezifischen PAR-1-Agonisten, wie Thrombin oder das synthetische Peptid TFLLRN-NH₂ oder haTRAP, eingeleitet.
- Die Veränderung der Fluoreszenzintensität, die direkt proportional zur intrazellulären Kalziumkonzentration ist, wird in Echtzeit mit einem Fluoreszenz-Plattenleser (z.B. FLIPR®) gemessen.
- Die Daten werden normalisiert und zur Berechnung von IC₅₀-Werten verwendet.

Thrombozytenaggregations-Assay (Lichttransmissions-Aggregometrie)

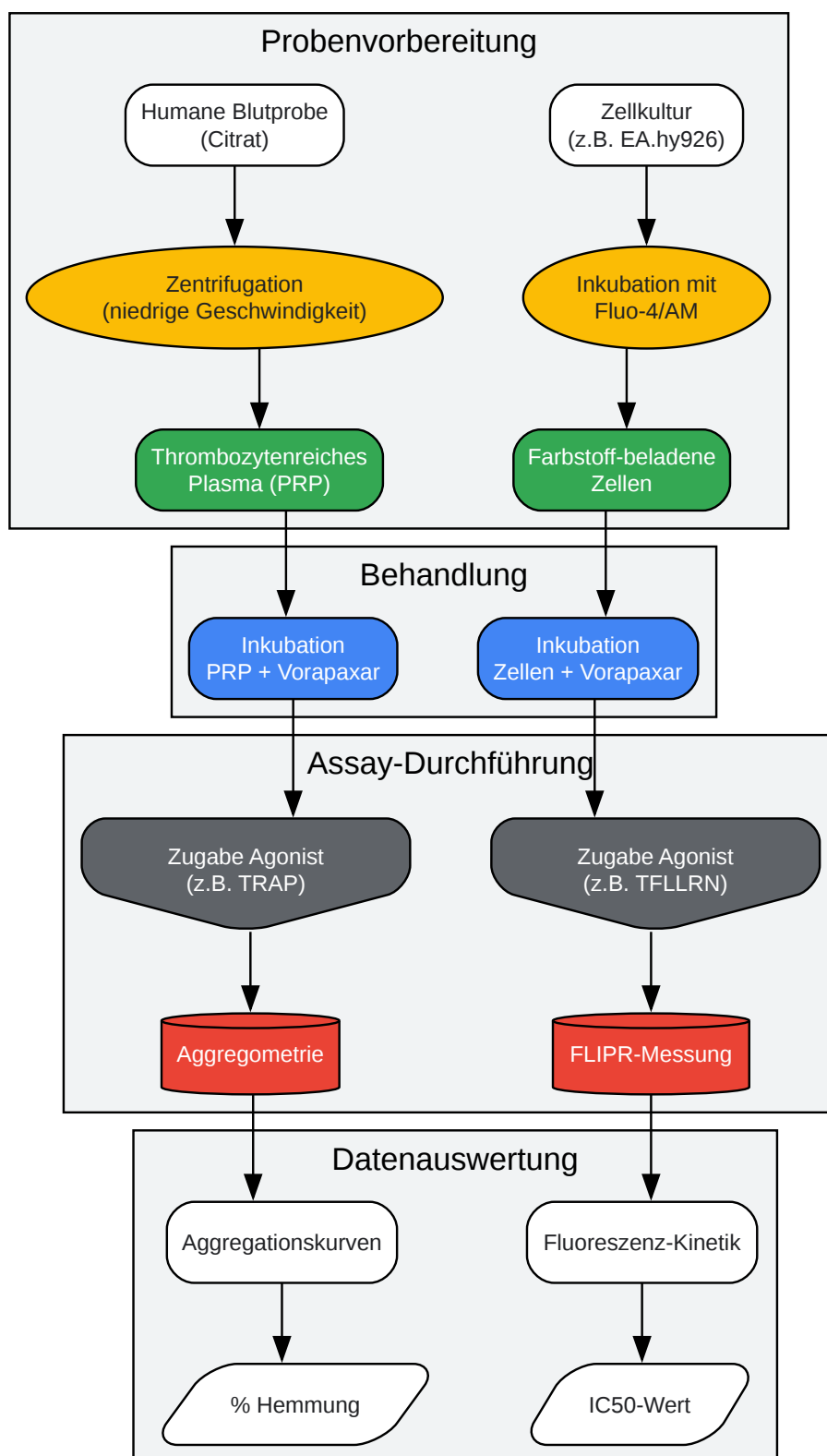
Dieser Assay misst die Thrombozytenaggregation in vitro als Reaktion auf verschiedene Agonisten.

- Probenvorbereitung:
 - Frisches menschliches Vollblut wird mit einem Antikoagulans (z.B. Natriumcitrat) entnommen.
 - Thrombozytenreiches Plasma (PRP) wird durch Zentrifugation bei niedriger Geschwindigkeit (z.B. 200 x g für 10 Minuten) gewonnen. Thrombozytenarmes Plasma (PPP) wird durch eine zweite Zentrifugation des verbleibenden Blutes bei hoher Geschwindigkeit (z.B. 2000 x g für 15 Minuten) hergestellt und dient als Referenz (100% Transmission).
- Protokoll:
 - Eine definierte Menge PRP wird in eine Küvette eines Aggregometers gegeben und bei 37°C unter ständigem Rühren inkubiert.

- PRP wird mit verschiedenen Konzentrationen von **Vorapaxar** oder Vehikel vorinkubiert.
- Die Aggregation wird durch Zugabe eines Agonisten (z.B. TRAP, ADP, Kollagen) eingeleitet.
- Die Zunahme der Lichttransmission durch die PRP-Suspension wird gemessen, während sich die Thrombozyten zu Aggregaten zusammenlagern. Die maximale Aggregation wird als prozentuale Veränderung der Lichttransmission im Vergleich zu PPP aufgezeichnet.

Visualisierung des experimentellen Workflows

Das folgende Diagramm zeigt einen allgemeinen Workflow für die In-vitro-Charakterisierung von **Vorapaxar**.



[Click to download full resolution via product page](#)

Abbildung 2: Allgemeiner experimenteller Workflow zur In-vitro-Charakterisierung von **Vorapaxar**.

Schlussfolgerung

Vorapaxar ist ein hochselektiver und potenter Antagonist des PAR-1-Rezeptors. Sein Wirkmechanismus beruht auf der allosterischen Hemmung der Thrombin-induzierten Rezeptoraktivierung, was zu einer umfassenden Blockade der nachgeschalteten G-Protein-vermittelten Signalwege ($G_{\alpha q}$, $G_{\alpha 12/13}$) und damit der Thrombozytenaggregation führt. Die gut charakterisierte Pharmakologie, die robuste Hemmung der Thrombozytenfunktion und die lange Halbwertszeit machen **Vorapaxar** zu einem wichtigen Werkzeug in der Sekundärprävention atherothrombotischer Ereignisse bei ausgewählten Patientengruppen. Die in diesem Dokument zusammengefassten technischen Daten und Protokolle bieten eine Grundlage für weiterführende Forschungen und ein tieferes Verständnis seiner molekularen Wirkungsweise.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Vorapaxar proven to be a promising candidate for pulmonary fibrosis by intervening in the PAR1/JAK2/STAT1/3 signaling pathway-an experimental in vitro and vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Vorapaxar: Ein Technischer Leitfaden zum Wirkmechanismus]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682261#vorapaxar-wirkmechanismus]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com